1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE
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Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a furan derivative and an appropriate sulfonyl chloride.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the oxazole intermediate reacts with 4-methylpiperazine under basic conditions.
Final Assembly: The final compound is obtained by coupling the chlorobenzenesulfonyl group to the oxazole-piperazine intermediate through a sulfonylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to yield sulfinyl or sulfhydryl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorobenzene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly targeting central nervous system receptors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the oxazole and piperazine rings contribute to binding specificity and affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE include:
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: This compound shares the chlorobenzenesulfonyl group and piperazine moiety but differs in the heterocyclic core.
4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine: Another structurally related compound with a similar oxazole-furan framework.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-21-8-10-22(11-9-21)18-17(20-16(26-18)15-3-2-12-25-15)27(23,24)14-6-4-13(19)5-7-14/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZZMQYJOKYVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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